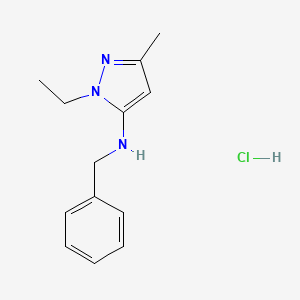
1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a thian ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentanecarbonyl Group: This can be achieved through the reaction of cyclopentanone with a suitable acylating agent under acidic or basic conditions.
Introduction of the Thian Ring: The thian ring can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable halogenated precursor.
Construction of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a diamine and a dihalide under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
1-Cyclopentanecarbonyl-4-(thian-4-yl)-1,4-diazepane has several scientific
Properties
Molecular Formula |
C16H28N2OS |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
cyclopentyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C16H28N2OS/c19-16(14-4-1-2-5-14)18-9-3-8-17(10-11-18)15-6-12-20-13-7-15/h14-15H,1-13H2 |
InChI Key |
LZISNFXTQIFGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid](/img/structure/B12223384.png)
![3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B12223393.png)

![(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12223411.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223418.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol hydrochloride](/img/structure/B12223423.png)
![5-Chloro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12223431.png)
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B12223441.png)
![3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B12223445.png)
![3-(3-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12223449.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12223450.png)
![3,10-Dibromo-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B12223459.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223462.png)
![4-(4-hydroxy-3-methoxyphenyl)-17,21-dioxa-11-azapentacyclo[12.9.0.02,11.05,10.016,22]tricosa-1(23),2,5(10),14,16(22)-pentaen-6-one](/img/structure/B12223471.png)
